5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,4-oxadiazole core with a 1,2,3-triazole substituent. The oxadiazole ring is substituted at position 3 with a phenyl group and at position 5 with a 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety.
Properties
IUPAC Name |
5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-16(18-20-17(22-26-18)12-6-4-3-5-7-12)21-23-24(11)13-8-9-15(25-2)14(19)10-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNCRZLNKOEKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-chloro-4-methoxyphenyl azide can react with 5-methyl-1-alkyne under copper(I) catalysis to form the triazole ring.
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide. The hydrazide can be synthesized from the corresponding hydrazine and carboxylic acid derivative.
Coupling of the Two Rings: The triazole and oxadiazole rings are then coupled through a suitable linker, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Processes: Depending on the yield and purity requirements, batch processes might be used for smaller quantities, while continuous flow processes could be employed for large-scale production.
Catalyst Optimization: Use of efficient catalysts to improve reaction rates and yields.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The incorporation of the 1,2,4-triazole moiety into various compounds has been shown to enhance their antibacterial and antifungal activities. For instance, derivatives similar to our compound have demonstrated effective inhibition against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that triazole derivatives can exhibit significant anticancer activity. Compounds containing the triazole ring have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have highlighted that modifications in the triazole structure can lead to improved potency against various cancer cell lines .
Antitubercular Activity
Recent studies have focused on the potential of triazole-containing compounds as antitubercular agents. For instance, compounds with similar structural features were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results that warrant further investigation .
Agrochemicals
The application of triazole derivatives extends into agrochemicals, where they are utilized as fungicides. The structural characteristics of these compounds allow for effective targeting of fungal pathogens in crops. Their ability to inhibit key enzymes in fungal metabolism makes them valuable in agricultural settings .
Material Science
In material science, oxadiazole derivatives are recognized for their role in developing luminescent materials and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the oxadiazole ring contribute to the efficiency and stability of these materials .
Summary of Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, indicating its potential as a therapeutic agent against resistant infections .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines revealed that modifications to the triazole structure significantly enhanced cytotoxicity. The compound was found to target specific pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism by which 5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole exerts its effects involves:
Molecular Targets: It can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways.
Pathways Involved: It may interfere with signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Triazole Hybrids
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole ()
- Structural Differences : Replaces the triazole moiety with a pyrazole ring and introduces a second chlorine at the ortho position of the phenyl group.
- Physicochemical Impact : Increased halogenation enhances molecular weight (MW: 385.25 vs. ~430 for the target compound) and lipophilicity (ClogP ~4.2 vs. ~3.8).
- Spectral Data : IR peaks at 1590 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-O) align with the target compound’s expected spectral features .
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole ()
Triazole-Oxadiazole Derivatives with Varied Substituents
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Key Differences : Incorporates a benzoxazole-thione system instead of oxadiazole, introducing sulfur-based reactivity.
- Bioactivity : Demonstrated moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), suggesting that sulfur-containing analogues may exhibit enhanced antibacterial properties compared to oxygen-based systems .
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole ()
Physicochemical and Spectral Data Comparison
Biological Activity
The compound 5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications.
- Molecular Formula : C17H15ClN4O2
- Molecular Weight : 344.78 g/mol
- CAS Number : 932976-16-4
Anticancer Activity
Research indicates that compounds featuring the oxadiazole scaffold exhibit significant anticancer properties. The specific compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation and caspase-3 cleavage |
| U-937 (Monocytic Leukemia) | 12.34 | Cell cycle arrest and apoptosis induction |
| A549 (Lung Cancer) | 10.50 | Inhibition of proliferation via apoptosis |
In a study comparing various derivatives, the compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, with IC50 values indicating potent activity against multiple cancer types .
Antibacterial Effects
The antibacterial activity of the compound has also been evaluated against several bacterial strains. Preliminary tests suggest it possesses moderate antibacterial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 40 |
These results indicate that while not as potent as some traditional antibiotics, the compound shows potential for further development in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating p53 and increasing caspase activity.
- Cell Cycle Arrest : It interferes with the cell cycle progression in cancer cells, leading to growth inhibition.
- Antimicrobial Activity : The presence of halogenated aromatic systems contributes to its interaction with bacterial membranes, disrupting their integrity.
Case Studies
A notable case study involved the testing of this compound against a panel of cancer cell lines derived from different tissues. The results revealed that it had a broader spectrum of activity than many existing treatments, particularly highlighting its effectiveness against resistant strains .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how are critical reaction parameters optimized?
The synthesis typically involves sequential cyclization and coupling reactions. Key steps include:
- Cyclocondensation : Precursors like substituted triazoles and oxadiazoles are prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by oxadiazole ring closure using nitrile oxides or amidoximes .
- Coupling : The triazole and oxadiazole moieties are linked under Suzuki-Miyaura or Ullmann coupling conditions.
- Optimization : Solvents (DMF, acetonitrile), temperature (60–120°C), and catalysts (Pd for coupling, CuI for cycloaddition) are systematically varied. For example, higher yields (>75%) are achieved in acetonitrile at 80°C with Pd(PPh₃)₄ .
Advanced: How can spectral data contradictions (e.g., NMR peak splitting) be resolved during structural validation?
Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) can resolve rotational isomerism in the oxadiazole ring, where hindered rotation causes splitting .
- 2D Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for aromatic protons in the 3-chloro-4-methoxyphenyl group .
- Impurity Profiling : HPLC-MS identifies byproducts from incomplete coupling or oxidation, guiding purification via column chromatography (silica gel, hexane/EtOAc) .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, triazole protons at δ 8.1–8.3 ppm). 19F NMR (if fluorinated analogs exist) detects electronic effects .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 409.082) and fragmentation patterns (loss of Cl or methoxy groups) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>95% by UV at 254 nm) .
Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity, and how are SAR studies designed?
- Halogen Effects : Chlorine at the 3-position enhances lipophilicity (logP ↑ 0.5) and receptor binding, as shown in docking studies with kinase targets . Fluorine analogs, however, may reduce metabolic stability due to electronegativity .
- SAR Workflow :
- Analog Synthesis : Vary substituents (e.g., -OCH₃ → -CF₃) via nucleophilic aromatic substitution.
- In Vitro Screening : Test inhibition of kinases (IC₅₀) or antimicrobial activity (MIC).
- Computational Modeling : DFT calculates electronic parameters (HOMO/LUMO), while MD simulations predict binding modes .
Basic: What in vitro assays are used for preliminary biological evaluation?
- Kinase Inhibition : ADP-Glo™ assay measures ATP consumption by target kinases (e.g., EGFR, IC₅₀ reported as 0.8 µM) .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) tests against S. aureus (MIC = 16 µg/mL) and C. albicans .
- Cytotoxicity : MTT assay on HEK-293 cells confirms selectivity (CC₅₀ > 50 µM) .
Advanced: How can discrepancies between in vitro and in vivo activity be addressed?
- Metabolic Stability : Microsomal assays (human liver microsomes) identify rapid clearance (e.g., t₁/₂ < 15 min) due to oxadiazole ring oxidation. Stabilization via methyl groups at C5 of the triazole improves t₁/₂ to >60 min .
- Solubility : Poor aqueous solubility (<10 µg/mL) limits bioavailability. Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., phosphate esters) enhance in vivo exposure .
Basic: How is computational chemistry applied to predict physicochemical properties?
- Software Tools : Schrödinger’s QikProp estimates logP (2.3), PSA (85 Ų), and BBB permeability.
- Docking : AutoDock Vina screens against PDB targets (e.g., 4R3P for kinases), with binding energies < -8 kcal/mol indicating high affinity .
Advanced: What strategies mitigate regioselectivity challenges during triazole-oxadiazole coupling?
- Directing Groups : A nitro group at the phenyl ring’s para position directs Pd-catalyzed coupling to the ortho site (yield ↑ 20%) .
- Microwave Synthesis : Short reaction times (10 min vs. 12 hr) reduce side product formation (e.g., diaryl ethers) .
Basic: What are the stability profiles under varying storage conditions?
- Thermal Stability : TGA shows decomposition at >200°C. Store at 4°C in amber vials to prevent photodegradation.
- Hydrolytic Stability : pH 7.4 PBS at 37°C causes <5% degradation over 72 hr, but acidic conditions (pH 2) cleave the oxadiazole ring within 24 hr .
Advanced: How are mechanistic insights into biological activity validated experimentally?
- Target Engagement : Cellular thermal shift assay (CETSA) confirms compound binding to EGFR (ΔTₘ = 4°C) .
- Gene Expression : RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX and CASP3 upregulated 3-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
